molecular formula C11H11BrN2 B1610928 2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine CAS No. 198209-31-3

2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Cat. No. B1610928
M. Wt: 251.12 g/mol
InChI Key: AEKQCMMJOMDJPC-UHFFFAOYSA-N
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Description

“2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a unique chemical compound with the empirical formula C11H11N2Br1 . It has a molecular weight of 251.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” are not clearly recognized . More research is needed to understand the chemical reactions of this compound.

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis and structural characterization of nickel(II) complexes using pyrazolylpyridines, closely related to 2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine, demonstrate their potential in catalysis, specifically in ethylene oligomerization reactions. The metal complexes formed exhibit significant activity in producing mainly butenes, indicating the utility of such compounds in industrial catalytic processes (Nyamato et al., 2016).

Ligand Design for Metal Complexes

Research into ruthenium(III) complexes incorporating pyrazolylpyridine ligands, akin to the target compound, showcases their synthesis and the kinetics of substitution reactions with thiourea. These complexes, though displaying minimal cytotoxic activity, highlight the versatility of such ligands in designing metal complexes with potential applications in medicinal chemistry and materials science (Omondi et al., 2018).

Advanced Material Synthesis

The development of chromium(III) complexes using terdentate ligands derived from bromomethylpyridine components underlines the role of these compounds in creating materials with specific ethylene polymerization behavior. This research opens avenues for exploring the synthesis of polymeric materials with tailored properties for various industrial applications (Hurtado et al., 2009).

Photoinduced Tautomerization Studies

Investigations into the photoinduced tautomerization in pyrazolylpyridines, closely related molecules, reveal intricate details about the excited-state dynamics of these compounds. Such studies are crucial for understanding the photophysical and photochemical properties of potential materials for optoelectronic applications (Vetokhina et al., 2012).

Future Directions

The future directions for “2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” are not clearly recognized . More research is needed to explore the potential applications of this compound.

properties

IUPAC Name

2-bromo-6-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKQCMMJOMDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573519
Record name 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

CAS RN

198209-31-3
Record name 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 L round-bottomed flask equipped with Dean-Stark trap, condenser, and nitrogen inlet were added 21.3 g (123 mmol) 2-amino-6-bromopyridine, 400 mL toluene, 14.1 g (123 mmol) acetonylacetone, and 20 drops acetic acid. The reaction was refluxed 5 days (tlc in 1/1:ethyl acetate/hexane, Rf=0.8(product), 0.5 (starting material)), cooled, poured into ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using 5% methanol in methylene chloride to afford 14.4 g(47%) of the product as a low-melting yellow solid.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SG Ambatipudi - 2007 - search.proquest.com
This dissertation consists of four chapters. The first chapter describes the design and synthesis of receptors which can potentially serve as the inhibitors for Tat-TAR interaction of HIV-1 …
Number of citations: 0 search.proquest.com
U Kiehne, J Bunzen, H Staats, A Lützen - Synthesis, 2007 - thieme-connect.com
A protocol for an efficient, modified Negishi cross-coupling strategy for substituted 2, 2′-bipyridines employing tetrakis (triphenylphosphine) palladium (0) as a simple, commercially …
Number of citations: 30 www.thieme-connect.com
C Kremer, A Luetzen - Synthesis, 2010 - thieme-connect.com
Three new diisothiocyanato-functionalized 2, 2′-bipyridines have been synthesized in four consecutive steps. Starting from 4-amino-2-chloro-and 2-amino-6-bromopyridine, …
Number of citations: 8 www.thieme-connect.com

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